molecular formula C7H5BrN2 B1517305 2-(5-Bromopyridin-2-yl)acetonitrile CAS No. 312325-72-7

2-(5-Bromopyridin-2-yl)acetonitrile

Cat. No.: B1517305
CAS No.: 312325-72-7
M. Wt: 197.03 g/mol
InChI Key: DPZHKLJPVMYFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step synthetic processes that yield moderate to good results. It serves as a valuable building block in the preparation of various derivatives, which can exhibit diverse biological activities. The compound is often utilized in nucleophilic substitution reactions and the formation of esters, contributing to its role in creating novel heterocyclic compounds with potential therapeutic applications .

Antifibrotic Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antifibrotic activities. In a comparative analysis, fourteen synthesized compounds demonstrated superior efficacy compared to established antifibrotic agents such as Pirfenidone and Bipy55′DC. This suggests that modifications of the parent compound could lead to the development of more effective treatments for fibrosis-related conditions.

Case Studies

  • Antichlamydial Activity : A study evaluated the biological activity of various pyridine derivatives, revealing that certain compounds exhibited significant antichlamydial effects. While this compound was not directly tested, its structural analogs showed promise against Chlamydia infections, suggesting possible applications in infectious disease treatment .
  • Antibacterial Properties : Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. Although these compounds differ structurally from this compound, they underscore the potential for similar derivatives to exhibit antibacterial properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameMolecular FormulaSimilarity IndexBiological Activity
2-(3-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.77Moderate antifibrotic
2-(4-Bromopyridin-2-yl)acetonitrileC₇H₅BrN₂0.86Antimicrobial potential
5-Bromo-3-methylpicolinonitrileC₇H₆BrN₂0.87Antibacterial activity
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrileC₇H₅BrFN₂0.77Antiviral activity

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Bromopyridin-2-yl)acetonitrile, and what critical parameters influence reaction yield and purity?

Basic Research Focus
The synthesis typically involves brominated pyridine precursors and nucleophilic substitution. For example, starting with 5-bromo-2-aminopyridine derivatives (analogous to methods in ), cyanide introduction can occur via substitution under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) enhance reactivity but may increase side reactions.
  • Catalysts : Palladium or copper catalysts facilitate cross-coupling in aryl halide systems (e.g., ).
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.

Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR peaks for the pyridine ring protons (δ 8.2–8.5 ppm) and acetonitrile protons (δ 3.8–4.2 ppm) confirm substitution patterns. 13^{13}C NMR identifies the nitrile carbon (~115 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining hydrogen bonding networks and halogen interactions ( ).
  • Mass Spectrometry : ESI-MS (m/z ~211 [M+H]+^+) verifies molecular weight.

Advanced Insight : For ambiguous data, combine DFT calculations with experimental results to validate electronic distributions .

Q. What advanced strategies exist for resolving contradictions in reported reactivity data of brominated pyridine acetonitrile derivatives?

Advanced Research Focus
Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may alter reaction pathways ( ).
  • Regioselectivity : Bromine’s electron-withdrawing effect directs substitutions to the 3-position (meta to Br), but steric hindrance can override this ().

Methodological Approach :

Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate products.

Isotopic Labeling : Track substitution pathways using 15^{15}N-labeled cyanide.

Competitive Experiments : Compare reactivity with non-brominated analogs (e.g., 2-pyridylacetonitrile) .

Q. How do intermolecular interactions, particularly halogen bonding, influence the crystallization behavior of this compound?

Advanced Research Focus

  • Halogen Bonding : The bromine atom participates in Br···N interactions (2.9–3.2 Å), stabilizing crystal lattices (analogous to iodine in ).
  • Hydrogen Bonding : Graph set analysis ( ) identifies motifs like R22(8)R_2^2(8) chains from nitrile-pyridine interactions.

Crystallization Challenges :

  • Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to minimize competition with halogen bonds.
  • Slow Evaporation : Ensures ordered packing for high-resolution data collection .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in complex reaction systems?

Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validation : Cross-check computational results with experimental spectroscopic data (e.g., IR vibrational modes for C≡N) .

Q. What methodological considerations are essential when designing cross-coupling reactions involving this compound as a precursor?

Advanced Research Focus

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura couplings ( ).
  • Protecting Groups : Acetonitrile’s nitrile group may require protection (e.g., silylation) to prevent side reactions.
  • Workflow Optimization :
    • Screen bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3).
    • Monitor reaction progress via TLC (Rf_f ~0.4 in hexane/ethyl acetate 3:1).

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHKLJPVMYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652260
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-72-7
Record name 5-Bromo-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312325-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-(bromomethyl)pyridine (0.70 g, 2.12 mmole), in EtOH (50 mL) at 60° C. was added KCN (0.21 g, 3.18 mmole) in H2O (3 mL). After 1.5 h, the reaction contents were cooled to RT and concentrated under vacuum. The aqueous residue was dissolved in EtOAc and washed with H20, and dried over Na2SO4. Concentration under vacuum and purification on silica (EtOAc) afforded the title compound (0.38 g, 65%) as light yellow solid: LC-MS (ES) m/e 277 (M+H)+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile
2-(5-Bromopyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.